1-(2,5-dimethylphenyl)-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
This compound features a tetrahydropyrazine-2,3-dione core substituted with a 2,5-dimethylphenyl group at position 1 and a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety at position 4 via a methyl linker. The oxadiazole ring contributes electron-withdrawing properties and metabolic stability, while the methyl substituents on the phenyl groups enhance lipophilicity and steric bulk . Its molecular weight is approximately 420.45 g/mol (calculated based on analogous compounds in and ).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-16(3)18(12-14)26-11-10-25(21(27)22(26)28)13-19-23-20(24-29-19)17-7-5-4-6-15(17)2/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMRWDRDGJKAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(2,5-dimethylphenyl)-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule that incorporates a tetrahydropyrazine core and a 1,2,4-oxadiazole moiety. These structural components are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activities
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. A study highlighted that certain oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) with IC50 values ranging from 2.76 µM to 9.27 µM . The incorporation of the oxadiazole unit in our compound suggests potential similar efficacy.
Antimicrobial Properties
Compounds containing oxadiazole rings have shown antibacterial and antifungal activities. They inhibit bacterial growth by targeting specific enzymes and disrupting cell wall synthesis. The presence of the oxadiazole moiety in our compound may enhance its antimicrobial potential due to its ability to interact with microbial targets effectively .
Anti-inflammatory Effects
Studies on related compounds have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. The tetrahydropyrazine structure may contribute to these effects by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds:
- Study on Oxadiazole Derivatives : A comprehensive examination of various 1,2,4-oxadiazole derivatives revealed their broad-spectrum biological activities including anticancer and anti-inflammatory effects. The most potent derivatives exhibited IC50 values below 10 µM against multiple cancer cell lines .
- Antimicrobial Activity : A derivative closely related to our compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds. Results indicated promising bioavailability and therapeutic indices that warrant further exploration for clinical applications .
Data Tables
| Biological Activity | IC50 Value | Cell Line/Organism |
|---|---|---|
| Anticancer | 2.76 - 9.27 µM | HeLa, CaCo-2 |
| Antimicrobial | Low µM | Gram-positive/negative |
| Anti-inflammatory | Not specified | Various models |
Scientific Research Applications
The compound 1-(2,5-dimethylphenyl)-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 1251704-84-3) is a complex organic molecule that has garnered interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This article delves into the diverse applications of this compound, supported by data tables and relevant case studies.
Medicinal Chemistry
The compound's structural features suggest potential pharmacological activities. Preliminary studies indicate that derivatives of tetrahydropyrazines can exhibit:
- Antitumor Activity : Research has shown that tetrahydropyrazine derivatives can inhibit cancer cell proliferation. A study focusing on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the tetrahydropyrazine core could enhance this activity.
- Antimicrobial Properties : Compounds containing oxadiazole moieties have been reported to possess antimicrobial properties. The incorporation of such groups in this compound may lead to new antimicrobial agents.
Materials Science
The unique structure of this compound allows for its potential use in materials science:
- Polymeric Applications : The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to form stable linkages can be exploited in developing high-performance materials for coatings or composites.
- Sensors and Electronics : Due to its electronic properties, derivatives of this compound may find applications in organic electronics and sensor technologies.
Agricultural Chemistry
The potential for this compound to act as a pesticide or herbicide is another area of interest:
- Pesticidal Activity : Similar compounds have shown efficacy against various pests. Future research could explore the effectiveness of this compound in agricultural settings.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the tetrahydropyrazine scaffold. One derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications could enhance antitumor potency.
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, prompting further exploration into the efficacy of the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
1-(4-Chlorophenyl)-4-{[3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-1,4-Dihydropyrazine-2,3-dione ()
- Key Differences :
- Substituents : Chlorophenyl (electron-withdrawing) vs. 2,5-dimethylphenyl (electron-donating).
- Oxadiazole Substituent : 3-Ethoxyphenyl (polar, bulky) vs. 2-methylphenyl (less polar, compact).
- The ethoxy group in the oxadiazole substituent may reduce metabolic stability due to susceptibility to hydrolysis, whereas the methyl group offers greater inertness .
Pyrazoline Derivatives ()
- Example : 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline
Heterocyclic Analogues
Tetrazine Derivatives ()
- Example : 3-Substituted Benzyl-6-Phenyl-1,2-Dihydro-1,2,4,5-Tetrazine
- Key Difference : Tetrazine core (N-rich, electron-deficient) vs. tetrahydropyrazine-dione (electron-rich due to ketones).
- Reactivity : Tetrazines undergo inverse electron-demand Diels-Alder reactions, whereas the target compound’s reactivity is dominated by nucleophilic attacks at the oxadiazole or ketone groups .
Pyrazolone-Tetrazole Hybrids ()
- Example : 1,5-Dimethyl-4-(5-(4-(Coumarin-3-yl)-2,3-Dihydro-1H-Benzo[b][1,4]diazepin-2-yl)phenyl)-2-Phenyl-1,2-Dihydro-3H-Pyrazol-3-One
Table 1: Comparative Data for Key Analogues
Solubility and Polarity
- The target compound’s dimethylphenyl and methyl-oxadiazole substituents reduce polarity compared to the chloro- and ethoxy-substituted analogue, favoring solubility in less polar solvents like dichloromethane .
- Pyrazoline derivatives () exhibit even lower solubility due to non-polar alkyl/aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
